

E7766 disodium formulation for improved tissue dispersion

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Compound of Interest

Compound Name: E7766 disodium

Cat. No.: B11931314

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E7766 Technical Support Center

Welcome to the E7766 Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing the E7766 STING agonist in their experiments. Here you will find troubleshooting guides and frequently asked questions to ensure the successful application of E7766 in your research.

Frequently Asked Questions (FAQs)

1. What is E7766 and what is its mechanism of action?

E7766 is a macrocycle-bridged stimulator of interferon genes (STING) agonist.^{[1][2]} Its unique structure enhances its stability and affinity for the STING protein.^[1] Upon binding, E7766 activates the STING pathway, leading to the production of pro-inflammatory cytokines like interferons (IFNs).^[1] This, in turn, stimulates an anti-tumor immune response mediated by cytotoxic T lymphocytes.^[1]

2. What are the different formulations of E7766 mentioned in the literature?

E7766 has been described as a diammonium salt and is also available as a disodium salt.^[3] For in vivo studies, it is often diluted with a saline solution to achieve the desired concentration for administration.^[4]

3. How should E7766 be stored?

Stock solutions of E7766 diammonium salt should be stored at -80°C for up to 6 months or at -20°C for up to 1 month in a sealed container, protected from moisture and light.[3]

4. What are the demonstrated effective doses of E7766 in preclinical and clinical studies?

In preclinical murine models, intratumoral injections of E7766 have shown efficacy at doses ranging from 3-9 mg/kg.[5] In a phase I clinical trial, patients with advanced solid tumors received intratumoral injections of E7766 at doses ranging from 75 to 1000 µg.[6]

5. What are the expected outcomes of E7766 administration in vivo?

In preclinical studies, a single intratumoral injection of E7766 led to complete tumor regression in a high percentage of mice, with the development of a long-lasting immune memory response.[7] In a clinical setting, intratumoral administration of E7766 resulted in manageable safety and showed on-target pharmacodynamic effects, including increased levels of pro-inflammatory cytokines and chemokines.[4][6][8]

Troubleshooting Guide

Issue	Possible Cause	Recommended Solution
Limited or no anti-tumor response in preclinical models	Suboptimal dosage	Perform a dose-titration study to determine the optimal effective dose for your specific tumor model. Doses in murine models have ranged from 3-9 mg/kg.[5]
Improper administration	Ensure proper intratumoral injection technique to maximize the delivery of E7766 to the tumor microenvironment.	
Tumor model resistance	Some tumor models may be inherently resistant to STING agonists. Consider using a different tumor model known to be responsive to immunotherapy.	
High variability in experimental results	Inconsistent formulation preparation	Prepare fresh dilutions of E7766 for each experiment from a properly stored stock solution to ensure consistency.
Differences in tumor size at the start of treatment	Standardize the tumor volume at the time of initial E7766 administration across all experimental groups.	
Adverse events in animal models	Dose-related toxicity	Reduce the administered dose of E7766. Monitor animals closely for any signs of toxicity.
Low levels of cytokine induction post-treatment	Timing of sample collection	Cytokine induction can be transient. In clinical studies, plasma cytokine levels peaked within 10 hours post-injection and returned to baseline levels

shortly after.[\[6\]](#)[\[8\]](#) Optimize your sample collection time points accordingly.

Assay sensitivity

Use highly sensitive assays, such as multiplex immunoassays, to detect changes in cytokine and chemokine levels.

Quantitative Data Summary

Table 1: In Vitro Potency of E7766 Diammonium Salt

Human STING Variant	EC50 (µM)
Wild-type	1.0
HAQ	2.2
AQ	1.2
REF	4.9
(Data from MedChemExpress, for reference only) [3]	

Table 2: Phase I Clinical Trial Dose Escalation

Dose Level (µg)
75
150
300
600
780
1000
(Data from a phase I clinical trial in patients with advanced solid tumors)[6]

Experimental Protocols

Protocol 1: In Vivo Murine Tumor Model for Efficacy Assessment

- **Cell Culture and Tumor Implantation:** Culture CT26 colon carcinoma cells in appropriate media. Inject 1×10^6 cells subcutaneously into the flank of BALB/c mice.
- **Tumor Growth Monitoring:** Monitor tumor growth every 2-3 days using calipers.
- **E7766 Formulation:** Prepare a fresh solution of E7766 in sterile saline on the day of injection.
- **Intratumoral Administration:** When tumors reach a predetermined size (e.g., 100-200 mm³), administer a single intratumoral injection of E7766 at the desired dose (e.g., 10 mg/kg).
- **Efficacy Evaluation:** Monitor tumor volume and survival of the mice. In some studies, a single injection of E7766 caused 90% of tumors to resolve.[7]
- **Immune Response Analysis:** At defined time points, collect tumors, spleens, and blood to analyze immune cell infiltration (e.g., CD8+ T cells) and cytokine levels.

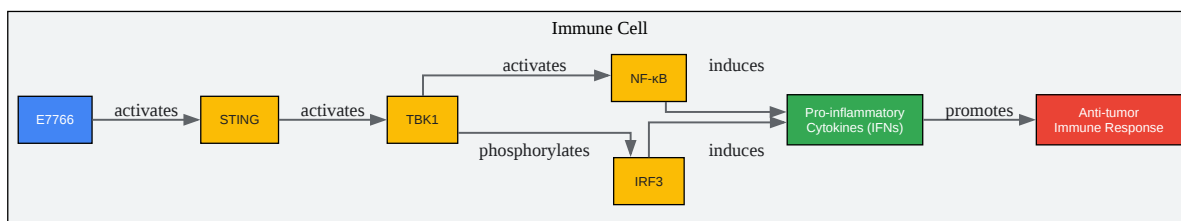
Protocol 2: Pharmacodynamic Analysis of Cytokine Induction

- **Sample Collection:** Collect plasma samples from patients or blood from experimental animals at baseline and various time points post-E7766 administration (e.g., 2, 6, 10, 24

hours).

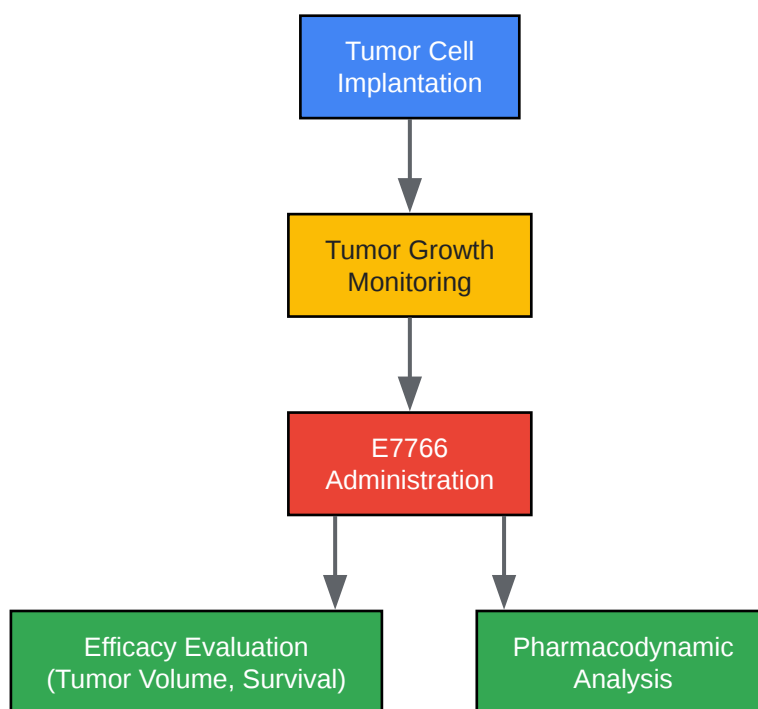
- Cytokine and Chemokine Measurement: Use a multiplex immunoassay panel to quantify the levels of key cytokines and chemokines, including IFN- α , IFN- β , IFN- γ , TNF- α , IL-6, IP-10 (CXCL10), MCP-1 (CCL2), and MIP-1b (CCL4).
- Data Analysis: Analyze the fold-change in cytokine and chemokine levels from baseline. In a clinical study, these markers transiently increased within 10 hours post-injection.[6][8]

Visualizations



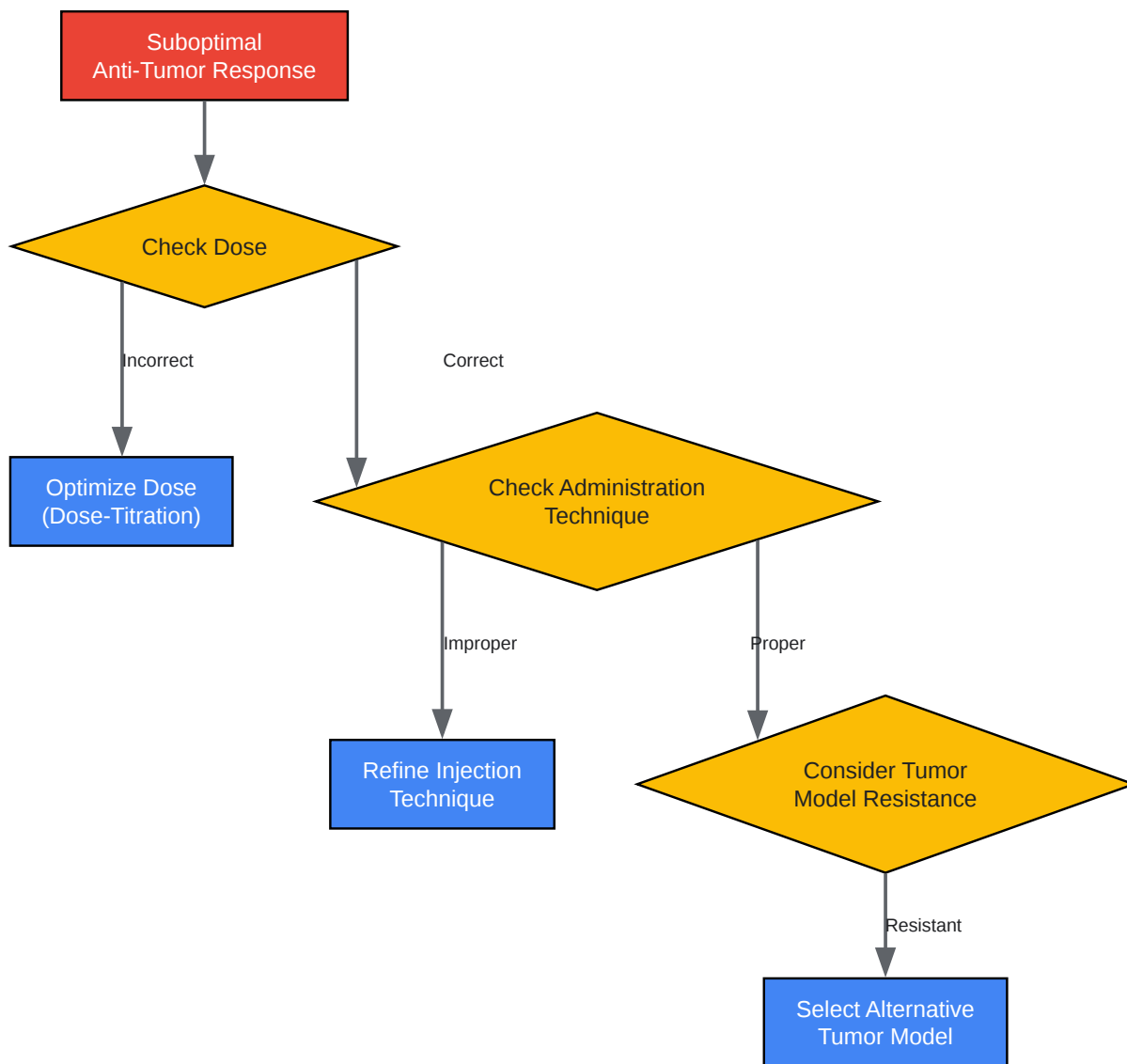
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Caption: E7766 signaling pathway activation.



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Caption: In vivo experimental workflow for E7766.



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Caption: Troubleshooting suboptimal anti-tumor response.

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